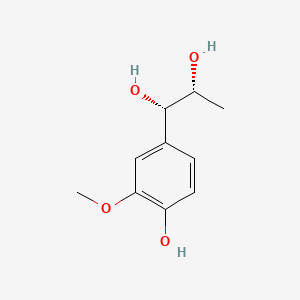

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a natural product often used in life sciences research It is a phenylpropanoid compound, which means it contains a phenyl group attached to a three-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of corresponding diketones or aldehydes. One common method is the reduction of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione using sodium borohydride (NaBH4) under mild conditions . The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the roots of Paeonia lactiflora, followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding diketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Oxidation: Corresponding diketones or quinones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry

Erythro-GD is utilized as a starting material or intermediate in the synthesis of more complex molecules. Its unique chemical structure allows for various reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with enhanced properties or functionalities.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding ketones or aldehydes |

| Reduction | Sodium borohydride | Alcohol derivatives |

| Substitution | Acetic anhydride | Acetylated derivatives |

Biology

Erythro-GD has been studied for its potential biological activities , including:

- Antioxidant Properties : It exhibits the ability to scavenge free radicals, providing cellular protection against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Research indicates that erythro-GD may inhibit inflammatory pathways, making it potentially beneficial for treating conditions characterized by chronic inflammation .

- Antitumor Activity : Preliminary studies suggest that erythro-GD may possess anticancer properties, although further research is needed to elucidate its mechanisms and efficacy.

Medicine

In the medical field, erythro-GD is being investigated for its potential therapeutic effects in various diseases:

- Neurodegenerative Disorders : Its antioxidant properties may help mitigate oxidative damage in neurodegenerative conditions such as Alzheimer's disease.

- Cancer Treatment : Ongoing research explores its role in cancer therapy, particularly in enhancing the efficacy of existing treatments or reducing side effects.

Case Study 1: Antioxidant Activity

A study conducted on erythro-GD demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential for use in formulations aimed at oxidative stress reduction .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, erythro-GD treatment resulted in reduced levels of pro-inflammatory cytokines. This finding suggests its potential application as an anti-inflammatory agent in therapeutic settings .

Wirkmechanismus

The mechanism of action of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Signal Transduction Modulation: Modulating signaling pathways involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

- threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

- erythro-Guaiacylglycerol

- threo-Guaiacylglycerol

- 1-(3,4-Dimethoxyphenyl)propane-1,2-diol

Comparison: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its isomer threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, the erythro form may exhibit different physical properties and biological effects .

Biologische Aktivität

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, commonly referred to as a phenylpropanoid compound, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is characterized by its phenolic structure, which allows it to participate in various biochemical reactions. It is primarily derived from natural sources such as the bark of Quercus robur and is noted for its antioxidant properties and potential therapeutic effects in medicine .

The biological activity of this compound is primarily mediated through several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit the activity of oxidoreductases, leading to decreased production of reactive oxygen species (ROS) .

- Enzyme Interactions : It interacts with various enzymes and proteins, influencing their activity through binding interactions. This includes modulation of cell signaling pathways that are critical for cellular metabolism and gene expression .

1. Antioxidant Properties

Research indicates that this compound effectively scavenges free radicals. In vitro studies have demonstrated its ability to reduce oxidative damage in cell cultures exposed to hydrogen peroxide (H₂O₂), suggesting a protective role against oxidative stress .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways and reduces the expression of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

3. Antidiabetic Potential

This compound has shown promise in regulating blood glucose levels. Studies indicate that it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby lowering postprandial blood glucose levels .

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of natural antimicrobial agents .

Case Studies and Research Findings

Dosage Effects and Safety Profile

The effects of this compound vary significantly with dosage:

Eigenschaften

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKYCBMLUGVAGH-LHLIQPBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.